molecular formula C14H15N3O3 B5256398 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide

Cat. No.: B5256398
M. Wt: 273.29 g/mol
InChI Key: YKUFCXHYTKUWNE-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tetrahydropyrimidine ring substituted with a phenylbutanamide group

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(8-4-7-10-5-2-1-3-6-10)16-11-9-15-14(20)17-13(11)19/h1-3,5-6,9H,4,7-8H2,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUFCXHYTKUWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide typically involves the reaction of 5-hydroxyuracil derivatives with appropriate amides. One common method involves the reaction of 5-hydroxyuracil with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: A related compound with similar structural features but different functional groups.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Another pyrimidine derivative with distinct substituents.

Uniqueness

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-phenylbutanamide is unique due to its specific combination of a tetrahydropyrimidine ring and a phenylbutanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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